N-(3,4-Difluorophenyl)-2-phenyl-4-quinolinecarboxamide
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Overview
Description
N-(3,4-Difluorophenyl)-2-phenyl-4-quinolinecarboxamide: is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a phenyl group, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Difluorophenyl)-2-phenyl-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Incorporation of Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the quinoline derivative reacts with 3,4-difluoronitrobenzene in the presence of a base such as potassium carbonate.
Formation of Carboxamide: The final step involves the conversion of the nitro group to an amide group through a reduction reaction followed by acylation with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Difluorophenyl)-2-phenyl-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amine groups.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(3,4-Difluorophenyl)-2-phenyl-4-quinolinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its quinoline core.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(3,4-Difluorophenyl)-2-phenyl-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide: A compound with a similar difluorophenyl group but different core structure.
1-(3,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: A compound with a similar difluorophenyl group but different heterocyclic core.
Uniqueness
N-(3,4-Difluorophenyl)-2-phenyl-4-quinolinecarboxamide is unique due to its specific combination of a quinoline core, phenyl group, and difluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C22H14F2N2O |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H14F2N2O/c23-18-11-10-15(12-19(18)24)25-22(27)17-13-21(14-6-2-1-3-7-14)26-20-9-5-4-8-16(17)20/h1-13H,(H,25,27) |
InChI Key |
XWOZNDWQIAIJIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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